molecular formula C29H24BrN3O4 B607200 DQP1105 CAS No. 380560-89-4

DQP1105

Cat. No. B607200
CAS RN: 380560-89-4
M. Wt: 558.43
InChI Key: ACUGSRUCGXYFTL-UHFFFAOYSA-N
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Description

DQP1105, also known as NMDAR2C/2D Inhibitor, is a small molecule/inhibitor primarily used for Neuroscience applications . It controls the biological activity of NMDAR2C/2D .


Molecular Structure Analysis

The empirical formula of DQP1105 is C29H24BrN3O4 . Its molecular weight is 558.42 .


Chemical Reactions Analysis

DQP1105 is a potent noncompetitive NMDA receptor antagonist . It inhibits GluN2C- and GluN2D-containing receptors . The IC50 values are at least 50-fold lower than those for recombinant GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors .


Physical And Chemical Properties Analysis

DQP1105 is a solid with a yellow-white color . It is soluble in DMSO at 10 mg/mL, forming a pale yellow solution . .

Relevant Papers One relevant paper is “Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators” published in Molecular Pharmacology . This paper discusses the mechanism of action of DQP1105 and its role as a noncompetitive NMDA receptor antagonist .

Scientific Research Applications

Neuroscience Research

DQP1105 is used in neuroscience research due to its ability to selectively inhibit GluN2D and GluN2C-containing NMDA receptors . It displays over 50-fold selectivity for these receptors over GluN2B-, GluK2-, GluA1- and GluN2A-containing receptors . This makes it a valuable tool for studying the role of these specific receptors in neurological processes.

Drug Development

Given its selective antagonistic properties, DQP1105 could potentially be used in the development of drugs aimed at modulating the activity of GluN2D and GluN2C-containing NMDA receptors . Such drugs could have applications in the treatment of various neurological disorders.

Study of Glutamate Receptors

DQP1105 can be used to study the function and behavior of glutamate receptors, specifically the NMDA subtype . Its selectivity for GluN2D and GluN2C subunits can help researchers understand the specific roles these subunits play in glutamate receptor function.

Neurodegenerative Disease Research

NMDA receptors, which DQP1105 selectively inhibits, are implicated in many neurodegenerative conditions including Alzheimer’s disease . Therefore, DQP1105 could be used in research aimed at understanding these diseases and developing potential treatments.

Synaptic Plasticity Studies

NMDA receptors play a crucial role in synaptic plasticity, a key process in learning and memory . DQP1105, with its ability to selectively inhibit certain NMDA receptors, could be used in studies exploring the mechanisms of synaptic plasticity.

Excitotoxicity Research

Overactivation of NMDA receptors can lead to excitotoxicity, a process that causes neuron damage and death, and is implicated in various neurological disorders . DQP1105 could be used in research studying excitotoxicity and its role in disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis of DQP1105 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dichloro-6-nitrophenol", "2,4-dichloro-5-nitrophenol", "sodium hydride", "1-bromo-3-chloropropane", "3-amino-2-hydroxypropylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "2-chloroethylamine hydrochloride", "triethylamine", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: React 2,4-dichloro-6-nitrophenol with sodium hydride to form 2,4-dichloro-5-nitrophenol.", "Step 2: React 2,4-dichloro-5-nitrophenol with 1-bromo-3-chloropropane and sodium hydride to form 2-(3-chloropropyl)-4,5-dichloro-1-nitrobenzene.", "Step 3: React 2-(3-chloropropyl)-4,5-dichloro-1-nitrobenzene with 3-amino-2-hydroxypropylamine and sodium borohydride to form 2-(3-(2-amino-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 4: React 2-(3-(2-amino-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with acetic acid and sodium hydroxide to form 2-(3-(2-acetamido-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 5: React 2-(3-(2-acetamido-2-hydroxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with methyl iodide and potassium carbonate to form 2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene.", "Step 6: React 2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichloro-1-nitrobenzene with 2-chloroethylamine hydrochloride and triethylamine to form (2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichlorophenyl)(2-chloroethyl)amine.", "Step 7: React (2-(3-(2-acetamido-2-methoxyethylamino)propyl)-4,5-dichlorophenyl)(2-chloroethyl)amine with magnesium sulfate, ethyl acetate, methanol, and water to form DQP1105." ] }

CAS RN

380560-89-4

Product Name

DQP1105

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.43

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)

InChI Key

ACUGSRUCGXYFTL-UHFFFAOYSA-N

SMILES

O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DQP-1105;  DQP 1105;  DQP1105.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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